N-(Dicyclohexylphosphino)-2-(2'-methoxyphenyl)indole
Overview
Description
N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dicyclohexylphosphino group attached to an indole ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound imparts specific chemical properties that make it valuable in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution, where the indole reacts with a methoxybenzene derivative in the presence of a Lewis acid catalyst.
Attachment of the Dicyclohexylphosphino Group:
Industrial Production Methods
Industrial production of N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dicyclohexylphosphino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to transition metal centers, forming stable complexes that facilitate catalytic reactions.
Pathways Involved: In biological systems, the compound may interact with cellular receptors and enzymes, modulating signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(Dicyclohexylphosphino)-2-phenylindole: Similar structure but lacks the methoxy group, resulting in different reactivity and applications.
N-(Dicyclohexylphosphino)-2-(2’-hydroxyphenyl)indole: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties and biological activities.
Uniqueness
N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole is unique due to the presence of the methoxy group, which enhances its solubility and reactivity. This makes it a valuable compound in various catalytic and biological applications.
Properties
IUPAC Name |
dicyclohexyl-[2-(2-methoxyphenyl)indol-1-yl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34NOP/c1-29-27-19-11-9-17-24(27)26-20-21-12-8-10-18-25(21)28(26)30(22-13-4-2-5-14-22)23-15-6-3-7-16-23/h8-12,17-20,22-23H,2-7,13-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYNBXIELBXSRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=CC=CC=C3N2P(C4CCCCC4)C5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587784 | |
Record name | 1-(Dicyclohexylphosphanyl)-2-(2-methoxyphenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947402-60-0 | |
Record name | 1-(Dicyclohexylphosphanyl)-2-(2-methoxyphenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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